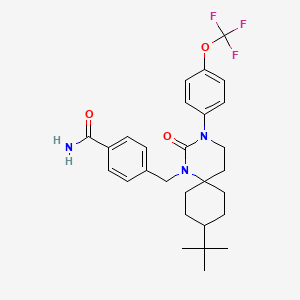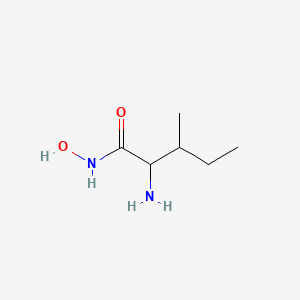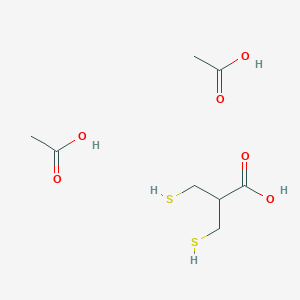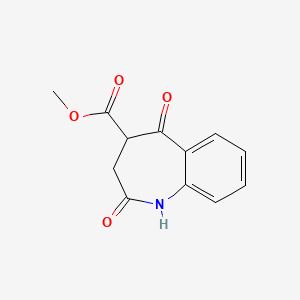![molecular formula C12H16Cl2N2O B14791761 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide typically involves the reaction of 3,4-dichlorobenzylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of mono-chlorinated or dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide
- 2-amino-N-[(3,5-dichlorophenyl)methyl]-3-methylbutanamide
- 2-amino-N-[(3,4-dichlorophenyl)methyl]-2-methylbutanamide
Uniqueness
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylbutanamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16Cl2N2O |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)10(14)5-8/h3-5,7,11H,6,15H2,1-2H3,(H,16,17) |
Clé InChI |
QISUGRCULPFATD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


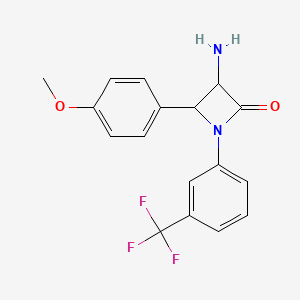
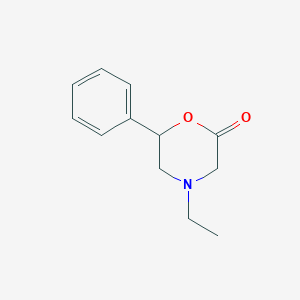
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
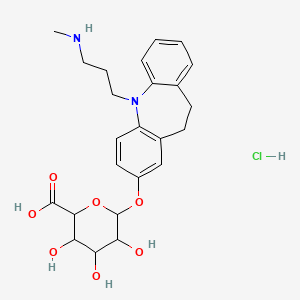

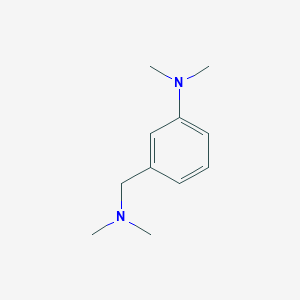
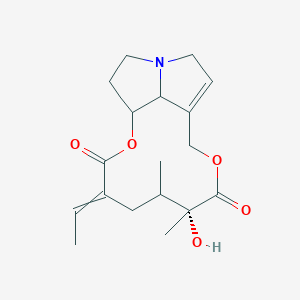
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)
